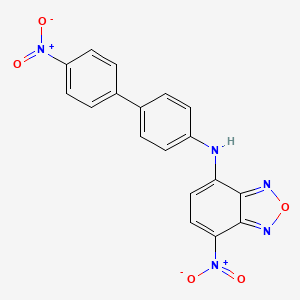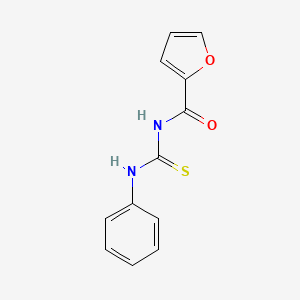![molecular formula C14H14BrNO2S2 B4892603 4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)
4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide
Descripción general
Descripción
4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide is a chemical compound that is widely used in scientific research. This compound is also known as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.
Aplicaciones Científicas De Investigación
BPTES has been extensively used in scientific research to study the role of glutaminase in cancer cell metabolism. Glutaminase is an enzyme that plays a critical role in the conversion of glutamine to glutamate, which is then used in various metabolic pathways. Cancer cells are known to have increased glutaminase activity, which enables them to survive and proliferate. BPTES inhibits glutaminase activity, thereby reducing the ability of cancer cells to grow and survive.
Mecanismo De Acción
BPTES binds to the active site of glutaminase, thereby inhibiting its activity. This leads to a decrease in the production of glutamate, which is essential for cancer cell metabolism. BPTES has been shown to be highly selective for glutaminase, with minimal effects on other enzymes.
Biochemical and physiological effects
BPTES has been shown to have potent anti-cancer activity in various preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BPTES has also been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutaminase in cancer cell metabolism. However, BPTES has some limitations in lab experiments. It is a highly reactive compound and can be unstable in solution. Additionally, BPTES has poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of BPTES in scientific research. One area of interest is the development of new analogs of BPTES that have improved stability and solubility. Another area of interest is the use of BPTES in combination with other anti-cancer drugs to enhance their efficacy. Additionally, BPTES has potential applications in other diseases, such as neurodegenerative disorders, where glutaminase has been implicated in disease pathology.
Conclusion
In conclusion, 4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide, or BPTES, is a potent inhibitor of glutaminase that has been extensively used in scientific research. BPTES has shown promise as an anti-cancer agent and has potential applications in other diseases. The synthesis method of BPTES is a multi-step process that involves the use of various reagents and solvents. BPTES has advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.
Propiedades
IUPAC Name |
4-bromo-N-(2-phenylsulfanylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUWSGOLPKHETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4892564.png)

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4892596.png)


![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)